molecular formula C9H18O2 B2882843 3-(Methoxymethyl)-5-methylhexan-2-one CAS No. 69843-59-0

3-(Methoxymethyl)-5-methylhexan-2-one

Cat. No.: B2882843
CAS No.: 69843-59-0
M. Wt: 158.241
InChI Key: IMQSFQFQLRIGIT-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-methylhexan-2-one is an organic compound with a complex structure that includes a methoxymethyl group and a methyl group attached to a hexanone backbone

Scientific Research Applications

3-(Methoxymethyl)-5-methylhexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-5-methylhexan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with methoxymethyl chloride in the presence of a base, followed by further functional group transformations to introduce the methyl and ketone groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5-methylhexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism by which 3-(Methoxymethyl)-5-methylhexan-2-one exerts its effects involves interactions with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-5-methylhexan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    3-(Methoxymethyl)-5-methylhexanoic acid: Similar structure but with a carboxylic acid group.

    3-(Methoxymethyl)-5-methylhexane: Similar structure but fully saturated without functional groups.

Uniqueness

3-(Methoxymethyl)-5-methylhexan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

3-(methoxymethyl)-5-methylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-9(6-11-4)8(3)10/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQSFQFQLRIGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(COC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69843-59-0
Record name 3-(methoxymethyl)-5-methylhexan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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